![molecular formula C14H24N2O B021578 1-(3-aminophenyl)-2-[methyl(pentyl)amino]ethanol CAS No. 108621-85-8](/img/structure/B21578.png)
1-(3-aminophenyl)-2-[methyl(pentyl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol is an organic compound that features both amino and hydroxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol typically involves the following steps:
Starting Materials: The synthesis begins with m-aminophenol and beta-methylpentylamine.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product.
Catalysts and Reagents: Commonly used catalysts include acids or bases to facilitate the reaction. Solvents such as ethanol or methanol are often employed to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In an industrial setting, the production of alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol involves large-scale reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The process may include steps such as:
Batch or Continuous Flow Reactors: Depending on the scale, either batch reactors or continuous flow reactors are used.
Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso compounds, amines, ethers, and esters, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparación Con Compuestos Similares
Similar Compounds
- Alpha-(m-Aminophenyl)-beta-isopropylmethylaminoethanol
- Alpha-(m-Aminophenyl)-beta-ethylaminoethanol
- Alpha-(m-Aminophenyl)-beta-propylaminoethanol
Uniqueness
Alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
108621-85-8 |
|---|---|
Fórmula molecular |
C14H24N2O |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
1-(3-aminophenyl)-2-[methyl(pentyl)amino]ethanol |
InChI |
InChI=1S/C14H24N2O/c1-3-4-5-9-16(2)11-14(17)12-7-6-8-13(15)10-12/h6-8,10,14,17H,3-5,9,11,15H2,1-2H3 |
Clave InChI |
MXUBNUMMIHAQBF-UHFFFAOYSA-N |
SMILES |
CCCCCN(C)CC(C1=CC(=CC=C1)N)O |
SMILES canónico |
CCCCCN(C)CC(C1=CC(=CC=C1)N)O |
Sinónimos |
1-(3-aminophenyl)-2-(methyl-pentyl-amino)ethanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


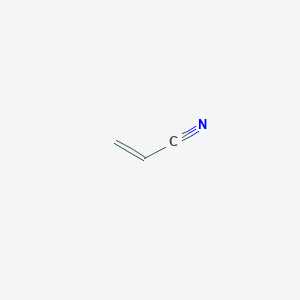
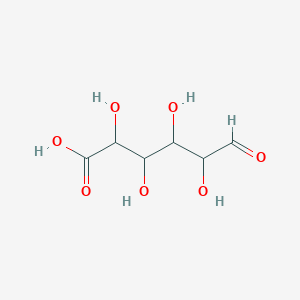
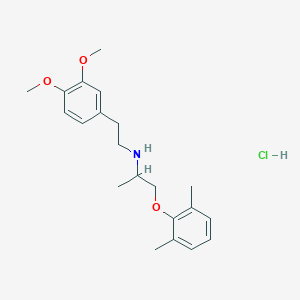
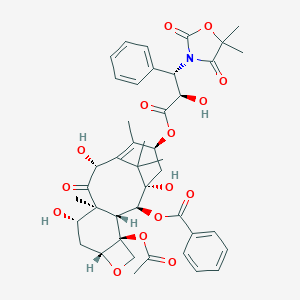


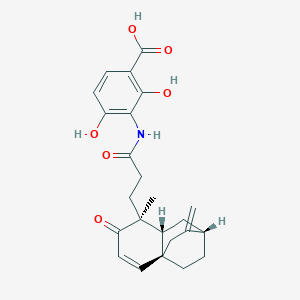
![4-[(4-Aminophenyl)sulfonyl]resorcinol](/img/structure/B21515.png)
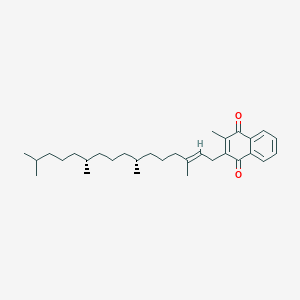
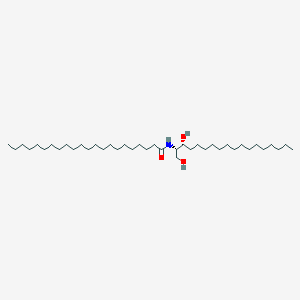
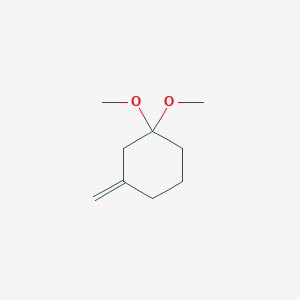
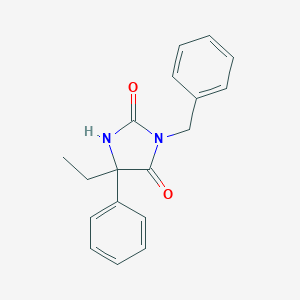
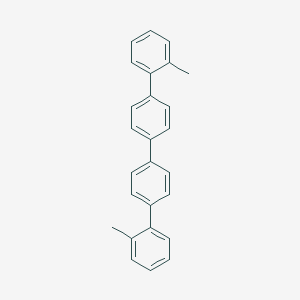
![Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B21535.png)
